4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one
Description
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 5-chlorothiophene-2-carbonyl group and a methyl group at the 3-position. It is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of anticoagulants like Rivaroxaban . The compound’s structure combines a lactam (piperazin-2-one) ring with a chlorothiophene moiety, which influences its reactivity and physicochemical properties.
Properties
IUPAC Name |
4-(5-chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-9(14)12-4-5-13(6)10(15)7-2-3-8(11)16-7/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHHLFWEESHSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid
A patented industrially viable method uses 2-thiophenecarboxaldehyde as the starting material. The process involves a one-pot sequence of chlorination and oxidation to yield 5-chlorothiophene-2-carboxylic acid with high purity and yield.
Step 1: Chlorination
- Chlorine gas is introduced into 2-thiophenecarboxaldehyde at controlled temperatures (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate.
- Molar ratio of chlorine to aldehyde: 0.9–4:1 (preferably 1.05–1.5:1).
- Heat preservation time: 1–20 hours (preferably 1–3 hours).
Step 2: Oxidation
- The intermediate is slowly added to precooled sodium hydroxide solution (20%, at -5 to 0 °C).
- Reaction temperature maintained below 30 °C during addition.
- Additional chlorine gas is introduced post-addition for further oxidation.
- Reaction is quenched with sodium sulfite, followed by extraction and purification steps including pH adjustment, filtration, recrystallization, and drying.
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- The process yields 5-chlorothiophene-2-carboxylic acid with approximately 92% purity by HPLC.
- The method reduces raw material costs, simplifies operations, and minimizes waste compared to prior art using 2-chlorothiophene and lithium diisopropylamide (LDA).
| Parameter | Range/Value | Notes |
|---|---|---|
| Chlorine to aldehyde molar ratio | 0.9–4:1 (preferably 1.05–1.5:1) | Controls chlorination efficiency |
| Reaction temperature (chlorination) | -10 to 30 °C (preferably -5 to 25 °C) | Temperature control critical for selectivity |
| Heat preservation time | 1–20 hours (preferably 1–3 hours) | Ensures complete conversion |
| Sodium hydroxide concentration | 20% | Precooled to -5 to 0 °C |
| Post-addition chlorine molar ratio | 0.9–3:1 | For oxidation step |
| Product purity (HPLC) | 92% | After reaction completion |
Conversion of 5-Chlorothiophene-2-carboxylic Acid to 5-Chlorothiophene-2-carbonyl Chloride
The acid chloride derivative is a crucial intermediate for subsequent coupling with piperazine derivatives.
Synthesis Using Thionyl Chloride
A patented method describes the conversion of 5-chlorothiophene-2-carboxylic acid to its acid chloride using thionyl chloride under inert atmosphere:
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- Thionyl chloride is added to a reactor under inert gas (e.g., nitrogen) at temperatures below 0 °C.
- 5-chlorothiophene-2-carboxylic acid is added in batches.
- The mixture is stirred at room temperature for 10–30 minutes.
- Heating under reflux is carried out for 1–3 hours to complete the reaction.
- The reaction mixture is then subjected to desolvation and reduced pressure distillation to isolate the acid chloride.
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- Simple raw materials.
- High yield and purity.
- Avoids the need for further purification before use.
| Parameter | Value/Range | Notes |
|---|---|---|
| Reaction temperature | < 0 °C initially; then room temperature and reflux | Temperature control for safety and yield |
| Reaction time | 10–30 min stirring + 1–3 h reflux | Ensures complete conversion |
| Solvent | Nonpolar solvents (e.g., carbon tetrachloride) | Facilitates reaction and isolation |
| Atmosphere | Inert gas (e.g., nitrogen) | Prevents side reactions |
Synthesis of 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one
Coupling Reaction
The final step involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 3-methylpiperazin-2-one:
- The acid chloride reacts with the piperazinone derivative under controlled conditions to form the target compound.
- Typical conditions involve anhydrous solvents and base to neutralize generated HCl.
- The reaction yields 4-(5-chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one, which can be purified by standard organic chemistry techniques.
| Step | Description |
|---|---|
| Reactants | 5-chlorothiophene-2-carbonyl chloride and 3-methylpiperazin-2-one |
| Solvent | Anhydrous organic solvent (e.g., dichloromethane) |
| Base | Tertiary amine or other acid scavenger |
| Temperature | Controlled, often 0–25 °C |
| Workup | Extraction, washing, drying, and purification |
Summary Table of Preparation Methods
| Stage | Method / Reagents | Conditions | Outcome / Notes |
|---|---|---|---|
| 5-Chlorothiophene-2-carboxylic acid | One-pot chlorination & oxidation | Chlorine gas, NaOH, 5–30 °C | 92% purity, industrially scalable |
| 5-Chlorothiophene-2-carbonyl chloride | Thionyl chloride conversion | <0 °C to reflux, inert atmosphere | High yield and purity, ready for coupling |
| Final compound synthesis | Coupling with 3-methylpiperazin-2-one | Anhydrous solvent, base, RT | Target compound formed, purified |
Research Findings and Industrial Relevance
- The one-pot method for 5-chlorothiophene-2-carboxylic acid synthesis addresses key industrial challenges such as raw material cost, operational complexity, and waste management.
- The acid chloride synthesis method is straightforward, uses readily available reagents, and yields a product suitable for immediate use in further synthesis steps.
- The overall synthetic route enables efficient preparation of 4-(5-chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one, which is valuable as a pharmaceutical intermediate.
- The compound’s structure suggests potential in medicinal chemistry, though detailed pharmacological applications remain underexplored.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorothiophene ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Intermediates
5-Chlorothiophene-2-carbonyl chloride (CAS 42518-98-9)
- Structure : Acyl chloride derivative of 5-chlorothiophene-2-carboxylic acid.
- Role : Key reactant in synthesizing 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one and Rivaroxaban .
- Comparison: Unlike the target compound, this intermediate lacks the piperazinone ring, making it more reactive in nucleophilic acyl substitution reactions. Its commercial availability contrasts with the discontinued status of the target compound .
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)
- Structure: Morpholinone ring with a 4-aminophenyl substituent.
- Role : Intermediate in Rivaroxaban synthesis, analogous to the target compound in anticoagulant production .
- Comparison: The morpholinone core differs from piperazinone in ring size and oxygen vs.
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (CAS 1024496-60-3)
- Structure : Piperazine ring with chlorophenyl and chloropyridine substituents.
- Comparison: The piperazine ring (non-lactam) contrasts with the lactam in the target compound, leading to differences in hydrolytic stability. The chloropyridine group introduces distinct electronic properties compared to chlorothiophene .
Heterocyclic Compounds with Varied Cores
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893)
- Structure: Pyridazinone core with trifluoromethylphenyl and methylamino groups.
- Comparison: The pyridazinone ring (six-membered, two adjacent nitrogen atoms) offers different hydrogen-bonding capabilities compared to piperazinone.
(Z)-2,5-dioxopyrrolidin-1-yl 4-(4-(2-(difluoroboryl)-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)butanoate
- Structure : Imidazolone core with boron-containing substituents.
- Comparison: The imidazolone ring and boron-fluorine complex confer unique reactivity (e.g., fluorescence or catalytic properties), unlike the target compound’s thiophene-piperazinone system .
Biological Activity
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one (CAS: 1105699-70-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a chlorothiophene moiety, which is significant for its biological activity. The structural formula is represented as follows:
1. Cholinesterase Inhibition
Recent studies have indicated that compounds similar to 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one exhibit inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition is a target for Alzheimer's disease therapies.
- IC50 Values : The IC50 values for related compounds have been reported in the range of 0.31 to 1.11 µM for BChE inhibition, suggesting that derivatives of this compound may also exhibit potent inhibitory effects against cholinesterases .
2. Antioxidant Activity
Compounds featuring similar structural motifs have demonstrated significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is essential for potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent.
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as piperazine derivatives are often explored for their ability to modulate inflammatory pathways. Research into related compounds has shown promising results in reducing inflammatory markers in vitro.
The biological activity of 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one can be attributed to several mechanisms:
- Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to the active sites of cholinesterases, inhibiting their function .
- Radical Scavenging : The presence of the thiophene ring enhances the electron-donating ability of the molecule, facilitating its role as a free radical scavenger .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic precursors and reaction conditions for preparing 4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one?
The compound is synthesized via condensation of 5-Chlorothiophene-2-carbonyl chloride (CAS 42518-98-9) with 3-methylpiperazin-2-one under basic conditions. Typical protocols use dichloromethane as a solvent and triethylamine to neutralize HCl byproducts. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion, followed by extraction and purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Structural confirmation relies on H/C NMR spectroscopy (CDCl₃ or DMSO-d₆) to verify carbonyl and piperazinone resonances. FT-IR identifies the amide C=O stretch (~1650 cm⁻¹) and chlorothiophene C-Cl (~700 cm⁻¹). Purity is assessed via melting point analysis (comparison to literature values, e.g., 187–190°C for related piperazinones) and HPLC (C18 column, 70:30 acetonitrile/water, retention time ~8.2 min) .
Q. How is the stability of this compound assessed under different storage conditions?
Stability studies use accelerated degradation testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Photostability is evaluated via exposure to UV light (320–400 nm) in quartz cells. Degradation products, such as hydrolyzed amide bonds or oxidized thiophene rings, are identified via LC-MS/MS .
Advanced Research Questions
Q. How does SHELX-based crystallographic refinement resolve stereochemical uncertainties in derivatives of this compound?
SHELXL refines X-ray diffraction data by modeling anisotropic displacement parameters and electron density maps. For example, disorder in the chlorothiophene ring is resolved by splitting atomic positions and refining occupancy ratios. Convergence of R-factors (<0.05) validates the piperazinone chair conformation and amide bond geometry .
Q. What strategies mitigate low yields in multi-step syntheses involving 5-chlorothiophene intermediates?
Yield optimization includes:
- Catalytic coupling : Pd(OAc)₂/XPhos systems enhance aryl-amide bond formation (e.g., 72-hour reactions at 100°C under inert atmosphere, yielding >85%).
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., 30 min at 150°C vs. 24 hours conventionally).
- Stepwise stoichiometry : Using 1.2 equivalents of acyl chloride to prevent side reactions .
Q. How do researchers address conflicting spectroscopic data between computational predictions and experimental observations?
Discrepancies are resolved via hybrid DFT calculations (B3LYP/6-311Glevel) to compare optimized geometries with X-ray structures.GIAO NMR chemical shift predictions identify tautomeric forms (e.g., keto-enol equilibria), while vibrational frequency analysis** reconciles IR peak assignments. Consensus is achieved when computational errors fall below 5% .
Q. What methodologies are employed to study the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) screens against protein databases (e.g., kinase domains), validated by surface plasmon resonance (SPR) for binding affinity (KD measurements). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding mechanisms .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .
- Crystallography : Use SHELXE for experimental phasing if native heavy atoms are absent .
- Safety : Handle chlorothiophene derivatives in fume hoods due to potential respiratory irritancy (H315/H319) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
